molecular formula C23H20N4O6 B10763256 (E)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide CAS No. 140674-77-7

(E)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide

Cat. No.: B10763256
CAS No.: 140674-77-7
M. Wt: 448.4 g/mol
InChI Key: ZHOKHSGWBNPFQU-GONBZBRSSA-N
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Description

Tyrphostin AG 537 is a synthetic compound known for its inhibitory effects on certain protein tyrosine kinases. It is part of the tyrphostin family, which are small molecules designed to inhibit the activity of tyrosine kinases, enzymes that play a crucial role in the signaling pathways of cells. Tyrphostin AG 537 has been studied for its potential therapeutic applications, particularly in the treatment of cancer and other diseases where tyrosine kinase activity is dysregulated .

Preparation Methods

The synthesis of Tyrphostin AG 537 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:

Industrial production methods for Tyrphostin AG 537 are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and reduce production costs.

Chemical Reactions Analysis

Tyrphostin AG 537 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on Tyrphostin AG 537, such as converting nitro groups to amines.

    Substitution: The aromatic rings in Tyrphostin AG 537 can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tyrphostin AG 537 has a wide range of scientific research applications:

Mechanism of Action

Tyrphostin AG 537 exerts its effects by inhibiting the activity of protein tyrosine kinases. These enzymes are involved in the phosphorylation of tyrosine residues on proteins, a key step in many signaling pathways. By inhibiting tyrosine kinases, Tyrphostin AG 537 disrupts these signaling pathways, leading to a reduction in cell proliferation and survival. This mechanism is particularly relevant in cancer cells, where tyrosine kinase activity is often upregulated .

The molecular targets of Tyrphostin AG 537 include various tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and the platelet-derived growth factor receptor (PDGFR). The compound binds to the active site of these kinases, preventing the phosphorylation of their substrates and thereby inhibiting their activity .

Comparison with Similar Compounds

Tyrphostin AG 537 is part of a larger family of tyrphostin compounds, each with unique properties and inhibitory activities. Some similar compounds include:

Properties

140674-77-7

Molecular Formula

C23H20N4O6

Molecular Weight

448.4 g/mol

IUPAC Name

(E)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide

InChI

InChI=1S/C23H20N4O6/c24-12-16(8-14-2-4-18(28)20(30)10-14)22(32)26-6-1-7-27-23(33)17(13-25)9-15-3-5-19(29)21(31)11-15/h2-5,8-11,28-31H,1,6-7H2,(H,26,32)(H,27,33)/b16-8+,17-9+

InChI Key

ZHOKHSGWBNPFQU-GONBZBRSSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C(/C(=O)NCCCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N)\C#N)O)O

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C(=O)NCCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N)O)O

Origin of Product

United States

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